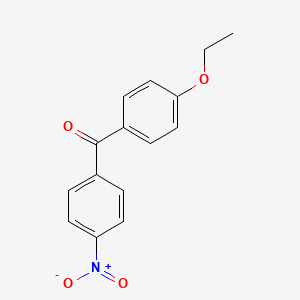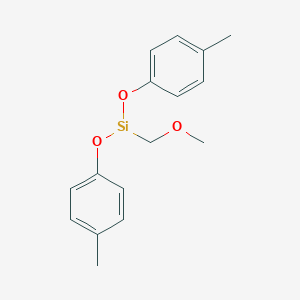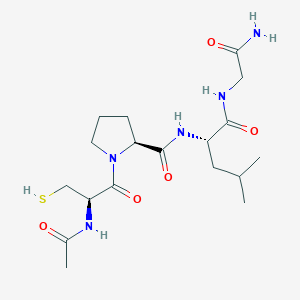
Naphthalene, 7-methyl-1-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a derivative of naphthalene, where a methyl group and an isopropyl group are substituted at the 1 and 7 positions, respectively . This compound is part of the larger family of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 7-methyl-1-(1-methylethyl)- can be achieved through several methods. One common approach involves the alkylation of naphthalene using methyl and isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. For example, Friedel-Crafts alkylation using aluminum chloride as a catalyst can be employed to introduce the methyl and isopropyl groups onto the naphthalene ring . This method is favored for its efficiency and scalability.
化学反应分析
Types of Reactions
Naphthalene, 7-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the aromatic ring to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Concentrated sulfuric acid for sulfonation; nitric acid for nitration.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
Naphthalene, 7-methyl-1-(1-methylethyl)- has several applications in scientific research:
作用机制
The mechanism of action of naphthalene, 7-methyl-1-(1-methylethyl)- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes . The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .
相似化合物的比较
Similar Compounds
Naphthalene: The parent compound, simpler in structure with no alkyl substitutions.
1-Methylnaphthalene: Similar but lacks the isopropyl group.
2-Methylnaphthalene: Methyl group at a different position, leading to different chemical properties.
Uniqueness
Naphthalene, 7-methyl-1-(1-methylethyl)- is unique due to the specific positioning of its methyl and isopropyl groups, which influence its reactivity and interactions. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
66577-17-1 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC 名称 |
7-methyl-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h4-10H,1-3H3 |
InChI 键 |
IALOQWWBBPIKBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC=C2C(C)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)




![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
